H-D-Chg-OH.HCl
Overview
Description
®-2-amino-2-cyclohexylacetic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural features, which include a cyclohexyl ring attached to the alpha carbon of the amino acid. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-cyclohexylacetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Strecker synthesis to introduce the amino group.
Strecker Synthesis: Cyclohexanone is reacted with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-amino-2-cyclohexylacetic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-cyclohexylacetic acid hydrochloride may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-cyclohexylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-2-amino-2-cyclohexylacetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The cyclohexyl ring provides steric hindrance, which can enhance the specificity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-2-cyclohexylacetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-amino-2-phenylacetic acid hydrochloride: A similar compound with a phenyl ring instead of a cyclohexyl ring.
2-amino-2-methylacetic acid hydrochloride: A simpler analog with a methyl group instead of a cyclohexyl ring.
Uniqueness
®-2-amino-2-cyclohexylacetic acid hydrochloride is unique due to its chiral nature and the presence of a cyclohexyl ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIOFNZAZPFFT-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712345 | |
Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-40-6 | |
Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.